(S)-2-Amino-3-(4-chloropyridin-2-yl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(4-chloropyridin-2-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(4-chloropyridin-2-yl)propanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloropyridine-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Amino Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridine ring or the amino group, resulting in various reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced forms of the pyridine ring or amino group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Protein Interaction: Investigated for its ability to interact with proteins and influence biological pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its potential to modulate biological targets.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
4-Amino-2-chloropyridine: Shares the pyridine ring and chlorine substitution but lacks the amino acid side chain.
2-Aminopyrimidine Derivatives: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness:
Structural Features: The combination of the pyridine ring, chlorine substitution, and amino acid side chain makes (2S)-2-amino-3-(4-chloropyridin-2-yl)propanoic acid unique.
Biological Activity: Its specific interactions with biological targets may differ from those of similar compounds, leading to unique applications in research and medicine.
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-1-2-11-6(3-5)4-7(10)8(12)13/h1-3,7H,4,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
UTZVTTFNVLLUKZ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=C(C=C1Cl)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN=C(C=C1Cl)CC(C(=O)O)N |
Origin of Product |
United States |
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